2-(Pyridin-3-yl)ethane-1-thiol
Overview
Description
2-(Pyridin-3-yl)ethane-1-thiol is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound features a pyridine ring attached to an ethane chain, which is further connected to a thiol group. The presence of the thiol group imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)ethane-1-thiol can be achieved through several methods. One common approach involves the reaction of 3-bromopyridine with ethane-1-thiol in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
3-Bromopyridine+Ethane-1-thiolNaHthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base can be used to oxidize the thiol group.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
2-(Pyridin-3-yl)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its thiol group.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)ethane-1-thiol is primarily attributed to its thiol group, which can form covalent bonds with various biological targets. The thiol group can interact with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)ethane-1-thiol
- 2-(Pyridin-4-yl)ethane-1-thiol
- 2-(Pyridin-3-yl)ethanol
Uniqueness
2-(Pyridin-3-yl)ethane-1-thiol is unique due to the specific positioning of the thiol group on the ethane chain, which imparts distinct reactivity and binding properties. Compared to its analogs, this compound exhibits different chemical behavior and biological activity, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
2-pyridin-3-ylethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c9-5-3-7-2-1-4-8-6-7/h1-2,4,6,9H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQJXTMFJYSLPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553459 | |
Record name | 2-(Pyridin-3-yl)ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556825-56-0 | |
Record name | 2-(Pyridin-3-yl)ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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